molecular formula C11H22O3Si B14377142 (Cyclopent-1-en-1-yl)(triethoxy)silane CAS No. 89561-34-2

(Cyclopent-1-en-1-yl)(triethoxy)silane

Cat. No.: B14377142
CAS No.: 89561-34-2
M. Wt: 230.38 g/mol
InChI Key: IMFMUWJYTDUSIU-UHFFFAOYSA-N
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Description

(Cyclopent-1-en-1-yl)(triethoxy)silane is an organosilicon compound characterized by a cyclopentenyl ring bonded to a triethoxysilyl group. This structure combines the reactivity of the cyclopentene moiety with the hydrolytic and crosslinking capabilities of triethoxysilane. The cyclopentenyl group may impart unique steric and electronic properties, influencing its reactivity in polymerization, surface modification, or coupling applications.

Properties

CAS No.

89561-34-2

Molecular Formula

C11H22O3Si

Molecular Weight

230.38 g/mol

IUPAC Name

cyclopenten-1-yl(triethoxy)silane

InChI

InChI=1S/C11H22O3Si/c1-4-12-15(13-5-2,14-6-3)11-9-7-8-10-11/h9H,4-8,10H2,1-3H3

InChI Key

IMFMUWJYTDUSIU-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](C1=CCCC1)(OCC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopent-1-en-1-yl)(triethoxy)silane typically involves the reaction of cyclopentene with triethoxysilane in the presence of a catalyst. One common method is the hydrosilylation reaction, where cyclopentene reacts with triethoxysilane in the presence of a platinum-based catalyst under mild conditions. This reaction proceeds smoothly to yield the desired product with high efficiency .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of advanced catalytic systems and optimized reaction parameters further enhances the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

(Cyclopent-1-en-1-yl)(triethoxy)silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (Cyclopent-1-en-1-yl)(triethoxy)silane involves the interaction of the silicon atom with various molecular targets. In hydrosilylation reactions, the silicon-hydrogen bond adds across carbon-carbon multiple bonds, facilitated by the catalyst. The ethoxy groups can undergo hydrolysis to form silanols, which can further condense to form siloxane linkages. These reactions are crucial for the formation of hybrid materials and functionalized silanes .

Comparison with Similar Compounds

Structural and Functional Group Variations

a) Triethoxy(ethyl)silane (C₂H₅-Si(OCH₂CH₃)₃)
  • Applications : Effective in fiber treatment (e.g., coir fiber-reinforced PVC composites), where it removes lignin/hemicellulose and enhances interfacial bonding, leading to increased fatigue life compared to other treatments .
  • Key Difference : The ethyl group lacks the conjugated double bond of cyclopentenyl, reducing steric hindrance and altering hydrophobicity.
b) Bis-(triethoxysilylpropyl) tetrasulfide (TESPT, Si-69)
  • Applications : Widely used in rubber vulcanization; sulfur bridges enhance silica-rubber interactions, improving mechanical properties .
  • Key Difference : The tetrasulfide (-S₄-) linkage and propyl spacer enable dual reactivity with silica and rubber, unlike the cyclopentenyl group, which may prioritize π-orbital interactions.
c) Triethoxy(octyl)silane (C₈H₁₇-Si(OCH₂CH₃)₃)
  • Applications : Enhances coatings' adhesion, UV stability, and water repellency in architectural and industrial settings .
  • Key Difference : The long alkyl chain (octyl) increases hydrophobicity but reduces reactivity compared to the cyclopentenyl group, which could participate in Diels-Alder or electrophilic addition reactions.
d) Cyclopent-3-ene, 1,1-dimethoxy-1-sila- (C₅H₈-Si(OCH₃)₂)
  • Properties : Ionization energy (IE) = 9.59 eV; logP = 1.291 .
e) γ-Glycidoxypropyl triethoxy silane
  • Applications : Epoxy-functional silane used in adhesives and coatings for crosslinking .
  • Key Difference : The glycidoxy group enables epoxy ring-opening reactions, contrasting with the cyclopentenyl group’s alkene-based reactivity.

Comparative Data Table

Compound Substituent Molecular Weight (g/mol) Key Properties/Applications Notable Findings
(Cyclopent-1-en-1-yl)(triethoxy)silane Cyclopentenyl ~246.4 (estimated) Potential for Diels-Alder reactions Steric effects may slow hydrolysis
Triethoxy(ethyl)silane Ethyl ~208.4 Fiber treatment, fatigue life enhancer Removes 35% more lignin vs. others
TESPT (Si-69) Propyl tetrasulfide ~540.9 Rubber vulcanization 20% higher tensile strength in CV systems
Triethoxy(octyl)silane Octyl ~276.5 Hydrophobic coatings Boiling point: ~340°C
1,1-Dimethoxy-1-silacyclopent-3-ene Cyclopentenyl (methoxy) ~144.2 logP = 1.291, IE = 9.59 eV Lower hydrophobicity vs. ethoxy

Reactivity and Application Insights

  • Hydrolysis Rates : Ethoxy groups hydrolyze slower than methoxy due to larger steric bulk, but cyclopentenyl’s steric hindrance may further delay hydrolysis compared to linear alkyl substituents .
  • Coupling Efficiency : Cyclopentenyl’s alkene could enable conjugation with aromatic systems or participate in cycloadditions, unlike saturated alkyl or epoxy groups .
  • Thermal Stability : Triethoxy silanes generally exhibit high boiling points (~340°C), making them suitable for high-temperature processes .

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